molecular formula C14H13NO3 B3252826 Methyl 5-(benzyloxy)nicotinate CAS No. 219817-42-2

Methyl 5-(benzyloxy)nicotinate

Cat. No. B3252826
Key on ui cas rn: 219817-42-2
M. Wt: 243.26 g/mol
InChI Key: ALFRUJCNWFGWTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07504420B2

Procedure details

A mixture of 818 mg (5.34 mmol) of 5-hydroxynicotinic acid, 1.70 g (12.3 mmol) of K2CO3, and 1.0 mL (8.41 mmol) of benzyl bromide in 25 mL of DMF was heated at 60° C. under Ar for 16 h. The mixture was filtered through cotton, and the residue was dissolved in CHCl3. The organic layer was washed with water (2×30 mL), brine (30 mL), dried over Na2SO4, filtered, and concentrated. Purification by flash silica gel chromatography provided 363 mg of methyl 5-(benzyloxy)nicotinate in 28% yield as an orange oil.
Quantity
818 mg
Type
reactant
Reaction Step One
Name
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([CH:10]=1)[C:7]([OH:9])=[O:8].[C:11]([O-])([O-])=O.[K+].[K+].[CH2:17](Br)[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1>CN(C=O)C>[CH2:17]([O:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([CH:10]=1)[C:7]([O:9][CH3:11])=[O:8])[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
818 mg
Type
reactant
Smiles
OC=1C=NC=C(C(=O)O)C1
Name
Quantity
1.7 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
1 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through cotton
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in CHCl3
WASH
Type
WASH
Details
The organic layer was washed with water (2×30 mL), brine (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by flash silica gel chromatography

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC=1C=NC=C(C(=O)OC)C1
Measurements
Type Value Analysis
AMOUNT: MASS 363 mg
YIELD: PERCENTYIELD 28%
YIELD: CALCULATEDPERCENTYIELD 27.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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